Decanoylcarnitine
Overview
Description
Decanoylcarnitine is a member of the acylcarnitines class, which are organic compounds containing a fatty acid with the carboxylic acid attached to carnitine through an ester bond. This compound plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation, a process essential for energy production in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decanoylcarnitine can be synthesized through the esterification of decanoic acid with L-carnitine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Purification is achieved through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Decanoylcarnitine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various this compound derivatives, alcohols, and substituted compounds .
Scientific Research Applications
Decanoylcarnitine has several scientific research applications:
Mechanism of Action
Decanoylcarnitine exerts its effects by facilitating the transport of fatty acids into the mitochondrial matrix, where β-oxidation occurs. This process involves the carnitine palmitoyltransferase (CPT) system, which includes CPT I and CPT II enzymes . This compound inhibits the carnitine-acylcarnitine translocase (CACT) component, thereby regulating fatty acid oxidation .
Comparison with Similar Compounds
- Octanoylcarnitine
- Lauroylcarnitine
- Myristoylcarnitine
- Palmitoylcarnitine
- Stearoylcarnitine
Comparison: Decanoylcarnitine is unique due to its medium-chain length, which allows it to be less abundant than short-chain acylcarnitines but more effective in inhibiting CACT compared to longer-chain acylcarnitines . This makes it particularly useful in studying fatty acid metabolism and related disorders .
Biological Activity
Decanoylcarnitine, an acylcarnitine derivative, plays a significant role in lipid metabolism and has garnered attention for its biological activities. This article explores the compound's biological activity, including its metabolic functions, implications in various diseases, and relevant case studies.
Overview of this compound
This compound (C10) is a medium-chain acylcarnitine that facilitates the transport of fatty acids across mitochondrial membranes for β-oxidation. It is synthesized from decanoic acid and carnitine and serves as an intermediate in lipid metabolism. The compound's structure is represented as follows:
- Chemical Formula : C10H19NO3
- Molecular Weight : 201.26 g/mol
Biological Functions
This compound's primary function is to assist in the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation. This process is crucial for energy production, particularly during periods of fasting or prolonged exercise.
Key Biological Activities:
- Fatty Acid Transport : this compound facilitates the transport of decanoic acid into the mitochondria, enhancing fatty acid oxidation efficiency.
- Metabolic Regulation : It acts as a signaling molecule that can influence metabolic pathways related to energy homeostasis.
- Inhibition of Gluconeogenesis : Research indicates that this compound can inhibit gluconeogenesis in liver tissues, thereby affecting glucose metabolism .
Implications in Disease
Elevated levels of acylcarnitines, including this compound, have been associated with various metabolic disorders. These include:
- Mitochondrial Myopathy : Studies have shown that patients with mitochondrial myopathy often exhibit elevated levels of acylcarnitines, suggesting a potential biomarker for diagnosis .
- Impaired Fatty Acid Metabolism : In elderly populations, increased concentrations of this compound may indicate impaired fatty acid metabolism .
Research Findings
Several studies have investigated the biological activity and implications of this compound:
- Case Study on Mitochondrial Myopathy :
- Effects on Liver Metabolism :
- Screening in Newborns :
Data Table: Biological Activity Summary
Biological Activity | Description | Implications |
---|---|---|
Fatty Acid Transport | Assists in transporting long-chain fatty acids | Energy production |
Metabolic Regulation | Influences metabolic pathways | Energy homeostasis |
Inhibition of Gluconeogenesis | Suppresses glucose production in the liver | Potential treatment target |
Biomarker for Disorders | Elevated levels indicate metabolic dysfunctions | Diagnostic tool for myopathies |
Properties
CAS No. |
25518-51-8 |
---|---|
Molecular Formula |
C17H33NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(3S)-3-decanoyloxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h15H,5-14H2,1-4H3/t15-/m0/s1 |
InChI Key |
LZOSYCMHQXPBFU-HNNXBMFYSA-N |
SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decanoylcarnitine, (+)-; (+)-Decanoylcarnitine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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